Thyminose-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

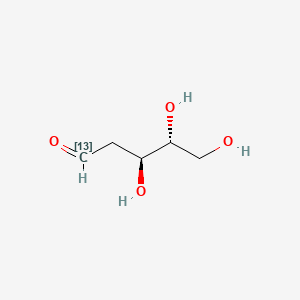

Molecular Formula |

C5H10O4 |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

(3S,4R)-3,4,5-trihydroxy(113C)pentanal |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i2+1 |

InChI Key |

ASJSAQIRZKANQN-VCIQXELJSA-N |

Isomeric SMILES |

C([13CH]=O)[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

C(C=O)C(C(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Thyminose-13C: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Thyminose-13C, an isotopically labeled form of 2-deoxy-D-ribose. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the fundamental structure and properties of this compound, detailed experimental protocols for its synthesis and analysis, and its role in biological systems, particularly in the context of apoptosis. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction

Thyminose, more commonly known as 2-deoxy-D-ribose, is a naturally occurring monosaccharide and a fundamental component of deoxyribonucleic acid (DNA).[1] The "-13C" designation indicates that one or more of the carbon atoms in the molecule have been replaced with the stable isotope Carbon-13. This isotopic labeling provides a powerful tool for tracing the metabolic fate of 2-deoxy-D-ribose in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This compound is frequently employed in metabolic flux analysis and as an internal standard in clinical mass spectrometry.

Chemical Structure and Properties

The chemical structure of Thyminose is that of a deoxypentose, specifically D-ribose, where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. In aqueous solution, it exists as a mixture of a linear form and two cyclic forms: deoxyribofuranose (a five-membered ring) and deoxyribopyranose (a six-membered ring), with the latter being predominant.[1]

Table 1: General Properties of Thyminose (2-Deoxy-D-ribose)

| Property | Value |

| Molecular Formula | C₅H₁₀O₄ |

| Appearance | White to off-white solid |

| IUPAC Name | (3S,4R)-3,4,5-trihydroxypentanal |

| Synonyms | Thyminose, 2-Deoxy-D-ribose, D-2-Deoxyribose, 2-Deoxy-D-erythro-pentose |

Table 2: Physical and Chemical Properties of Thyminose (2-Deoxy-D-ribose)

| Property | Value | Source |

| Molecular Weight | 134.13 g/mol | [2][3] |

| Melting Point | 89-91 °C | [1] |

| Boiling Point | 332.1 °C at 760 mmHg (Predicted) | |

| Density | 1.515 g/cm³ (Predicted) | |

| Solubility | Very soluble in water | [1] |

| Optical Activity | [α]22/D −59°, c = 1 in H₂O |

Spectroscopic Data

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 2-deoxy-D-ribose in D₂O shows a complex pattern of signals due to the equilibrium between its different isomeric forms in solution (α-furanose, β-furanose, α-pyranose, and β-pyranose). The chemical shifts are sensitive to the local electronic environment of each carbon atom, providing valuable information about the structure and conformation of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Deoxy-D-ribose

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 97.4 |

| C2 | 39.8 |

| C3 | 71.9 |

| C4 | 72.5 |

| C5 | 63.8 |

Note: These are predicted values and may differ slightly from experimental results.

Mass Spectrometry

Mass spectrometry is a critical tool for the analysis of this compound. The incorporation of ¹³C results in a predictable mass shift, allowing for its differentiation from the unlabeled compound. This is particularly useful in metabolic studies to track the incorporation of the labeled sugar into various biomolecules. The exact mass of this compound will depend on the number and position of the ¹³C labels. For example, a single ¹³C label will increase the monoisotopic mass from 134.0579 g/mol to 135.0612 g/mol .

Experimental Protocols

Synthesis of [5-¹³C]-2'-Deoxyribonucleosides

A common method for the preparation of ¹³C-labeled deoxyribose derivatives involves the synthesis of a labeled ribose precursor followed by deoxygenation. The following is a generalized workflow based on published methods for the synthesis of [5'-¹³C]-2'-deoxyribonucleosides.

Methodology:

-

Introduction of the ¹³C Label: The synthesis begins with a suitable precursor, such as a 4-aldehydo-D-erythrose dialkyl acetal. A Wittig reaction is performed using a ¹³C-labeled phosphonium ylide (e.g., Ph₃P¹³CH₃I) to introduce the ¹³C atom at the 5-position of the pentose sugar.

-

Diastereoselective Dihydroxylation: The resulting alkene is then subjected to a highly diastereoselective osmium-catalyzed dihydroxylation to form the desired ribose configuration.

-

Cyclization: The acyclic ¹³C-labeled ribose derivative is cyclized to form the furanose ring, often facilitated by a Lewis acid such as lithium tetrafluoroborate (LiBF₄).

-

Conversion to Ribonucleosides: The resulting ¹³C-labeled ribofuranoside is then coupled with a nucleobase to form the corresponding [5'-¹³C]ribonucleoside.

-

Deoxygenation: Finally, a deoxygenation step is carried out at the 2'-position to yield the target [5'-¹³C]-2'-deoxyribonucleoside.

Apoptosis Induction Assay

2-Deoxy-D-ribose has been shown to induce apoptosis in various cell types. A typical experimental protocol to assess this effect is outlined below.

Methodology:

-

Cell Culture: The chosen cell line (e.g., human fibroblasts or peripheral blood mononuclear cells) is cultured under standard conditions.

-

Treatment: The cells are treated with varying concentrations of 2-deoxy-D-ribose.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24-48 hours).

-

Apoptosis Assessment: Apoptosis can be evaluated using several methods:

-

Morphological Changes: Observing cytoplasmic shrinkage and chromatin condensation using microscopy.

-

DNA Fragmentation: Analyzing DNA fragmentation by agarose gel electrophoresis.

-

Flow Cytometry: Detecting an increase in the sub-G1 cell population, which is indicative of apoptotic cells.

-

Biological Role and Signaling Pathways

Thyminose (2-deoxy-D-ribose) is not merely a structural component of DNA; it also possesses biological activity. Notably, it has been shown to induce apoptosis through multiple pathways.

Glutathione Depletion-Mediated Apoptosis

One of the primary mechanisms by which 2-deoxy-D-ribose induces apoptosis is through the depletion of intracellular reduced glutathione (GSH).[2][4] This leads to an increase in oxidative stress, which in turn triggers the apoptotic cascade.

Inhibition of Hypoxia-Induced Apoptosis via the p38 MAPK Pathway

In contrast to its pro-apoptotic effects under normal conditions, 2-deoxy-D-ribose can inhibit apoptosis induced by hypoxia.[5] This is achieved by suppressing the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule in the stress response pathway.[5]

Conclusion

This compound is a valuable tool for researchers in various fields, from molecular biology to drug development. Its ability to be traced within biological systems provides unique insights into metabolic pathways and the mechanisms of cellular processes such as apoptosis. A thorough understanding of its chemical properties, synthesis, and biological activities is crucial for its effective application in scientific research. This guide has provided a foundational overview to aid researchers in harnessing the potential of this important isotopically labeled compound.

References

- 1. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omicronbio.com [omicronbio.com]

- 4. 2-Deoxyribose, D- | C5H10O4 | CID 5460005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Deoxy-D-ribose(533-67-5) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Purification of Thyminose-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Thyminose-13C, a crucial isotopically labeled building block for advanced research in drug development and molecular biology. The term "this compound" refers to thymidine in which the deoxyribose sugar moiety is labeled with Carbon-13. This guide details the chemical synthesis pathway, extensive purification protocols, and the analytical data necessary for the successful production of high-purity this compound.

Introduction to this compound

Isotopically labeled compounds, such as this compound, are indispensable tools in modern scientific research. The incorporation of the stable isotope ¹³C into the deoxyribose (thyminose) portion of thymidine allows for non-radioactive tracing and detailed structural and metabolic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These studies are vital for understanding drug metabolism, DNA replication and repair mechanisms, and for the development of novel therapeutic agents.

Synthesis of [1',2',3',4',5'-¹³C₅]-Thymidine

A key and established method for the synthesis of thymidine with a uniformly ¹³C-labeled deoxyribose ring begins with the readily available starting material, [¹³C₆]-D-glucose. This multi-step chemical synthesis culminates in the formation of [1',2',3',4',5'-¹³C₅]-thymidine with a reported overall yield of approximately 18%.[1]

The general synthetic strategy involves two primary stages:

-

Synthesis of [¹³C₅]-2-Deoxy-D-ribose: The initial and most complex stage is the conversion of [¹³C₆]-D-glucose into the ¹³C-labeled deoxyribose sugar.

-

Glycosylation: The subsequent coupling of the synthesized [¹³C₅]-2-Deoxy-D-ribose with the nucleobase thymine to form the final nucleoside.

Synthesis Pathway Overview

The transformation of [¹³C₆]-D-glucose to [1',2',3',4',5'-¹³C₅]-thymidine is a multi-step process that requires careful control of reaction conditions to achieve the desired product.

Figure 1: High-level overview of the synthesis of Thyminose-¹³C.

Detailed Experimental Protocols

While the seminal work by Ono et al. (1994) provides the foundational method, detailed step-by-step protocols are often found in supplementary materials of related publications or require adaptation from established carbohydrate chemistry techniques.

Protocol 1: Synthesis of [¹³C₅]-2-Deoxy-D-ribose from [¹³C₆]-D-Glucose

This is a generalized protocol and may require optimization.

-

Protection of Hydroxyl Groups: The hydroxyl groups of [¹³C₆]-D-glucose are first protected to allow for selective reaction at specific positions. This is typically achieved using standard protecting groups in organic synthesis.

-

Deoxygenation at C2: A critical step is the removal of the hydroxyl group at the C2 position to form the "deoxy" sugar. This can be accomplished through various methods, such as the Barton-McCombie deoxygenation.

-

Chain Shortening (if necessary) and Rearrangement: Depending on the specific synthetic route chosen, a carbon atom may need to be removed to convert the hexose (6-carbon sugar) to a pentose (5-carbon sugar).

-

Deprotection: The protecting groups are removed to yield the final [¹³C₅]-2-Deoxy-D-ribose.

Protocol 2: Glycosylation of [¹³C₅]-2-Deoxy-D-ribose with Thymine

The formation of the glycosidic bond between the labeled deoxyribose and thymine is a crucial step. The Vorbrüggen glycosylation is a commonly employed method.

-

Activation of Thymine: Thymine is typically silylated to enhance its reactivity. This is often done by reacting it with a silylating agent like hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl).

-

Activation of the Sugar: The synthesized [¹³C₅]-2-Deoxy-D-ribose is converted into a glycosyl donor, for example, by creating a halo-sugar derivative (e.g., Hoffer's α-chlorosugar).

-

Coupling Reaction: The silylated thymine is reacted with the activated ¹³C-labeled deoxyribose in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) to form the protected nucleoside.

-

Deprotection: The protecting groups on the sugar and the base are removed to yield the final [1',2',3',4',5'-¹³C₅]-thymidine.

Purification of this compound

The purification of the final product is critical to ensure its suitability for high-sensitivity applications like NMR and mass spectrometry. A multi-step purification strategy is typically employed.

Purification Workflow

Figure 2: General workflow for the purification of Thyminose-¹³C.

Detailed Purification Protocols

Protocol 3: Silica Gel Chromatography

-

Column Preparation: A silica gel column is packed using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Sample Loading: The crude this compound product, dissolved in a minimal amount of the mobile phase, is loaded onto the column.

-

Elution: The column is eluted with the chosen solvent system, and fractions are collected.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.

-

Pooling and Concentration: The pure fractions are pooled and the solvent is removed under reduced pressure.

Protocol 4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving high purity, RP-HPLC is the method of choice.

-

Column and Mobile Phase Selection: A C18 column is commonly used. The mobile phase typically consists of a gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with a small amount of an ion-pairing agent or buffer.

-

Sample Preparation: The partially purified product from silica gel chromatography is dissolved in the initial mobile phase.

-

Injection and Separation: The sample is injected onto the HPLC system, and the separation is performed using a defined gradient program.

-

Peak Collection: The peak corresponding to this compound is collected.

-

Lyophilization: The collected fraction is lyophilized to obtain the final product as a pure, dry powder.

Quantitative Data and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Synthesis and Purification Data

| Parameter | Value/Method | Reference |

| Starting Material | [¹³C₆]-D-Glucose (98% ¹³C enrichment) | [1] |

| Final Product | [1',2',3',4',5'-¹³C₅]-Thymidine | [1] |

| Overall Yield | 18% | [1] |

| Initial Purification | Silica Gel Chromatography | |

| Final Purification | Reverse-Phase HPLC | |

| Final Product Purity | >98% (typically determined by HPLC and NMR) |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the overall structure of the thymidine molecule and can indicate the success of the glycosylation.

-

¹³C NMR: Directly confirms the incorporation and position of the ¹³C labels in the deoxyribose ring. The chemical shifts of the labeled carbons will be significantly different from those in an unlabeled sample.

-

2D NMR (e.g., HSQC, HMBC): Provides detailed structural information and confirms the connectivity between protons and carbons, verifying the correct formation of the nucleoside.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement of the synthesized molecule, confirming its elemental composition and the incorporation of five ¹³C atoms. The measured mass will be approximately 5 Daltons higher than that of unlabeled thymidine.

Conclusion

The synthesis and purification of this compound is a challenging but achievable process for well-equipped organic chemistry laboratories. The key steps involve the multi-stage synthesis of ¹³C-labeled deoxyribose from labeled glucose, followed by a carefully controlled glycosylation reaction with thymine. Rigorous purification, primarily using silica gel chromatography and reverse-phase HPLC, is essential to obtain the high-purity product required for sensitive downstream applications. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug development and molecular biology, enabling the advancement of their research through the use of this powerful isotopic tracer.

References

An In-Depth Technical Guide to Stable Isotope Labeling with Thymine-13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling using Thymine-13C. This powerful technique offers a non-radioactive method to trace DNA synthesis, assess cell proliferation, and elucidate the mechanisms of action of novel therapeutics targeting DNA metabolism.

Core Principles of Thymine-13C Labeling

Stable isotope labeling with Thymine-13C is a powerful technique used to trace the incorporation of this essential DNA precursor into newly synthesized genetic material. Unlike radioactive isotopes, stable isotopes like Carbon-13 (¹³C) are non-toxic and do not decay, making them ideal for a wide range of in vitro and in vivo studies. The fundamental principle lies in supplying cells with thymine, a key component of DNA, in which one or more of the carbon atoms have been replaced with the heavier ¹³C isotope.

As cells proliferate and enter the S-phase of the cell cycle, they utilize this labeled thymine for DNA replication. Consequently, the newly synthesized DNA becomes enriched with ¹³C. This enrichment can be precisely detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By measuring the amount of ¹³C-labeled thymine incorporated into the DNA over time, researchers can accurately determine the rate of DNA synthesis and, by extension, cell proliferation.

This methodology is particularly valuable in drug development for assessing the efficacy of anti-cancer agents that target DNA replication or nucleotide metabolism. A reduction in the incorporation of ¹³C-thymine in the presence of a drug candidate provides a direct measure of its cytostatic or cytotoxic effects.

Key Applications in Research and Drug Development

Stable isotope labeling with Thymine-13C has a broad range of applications across various stages of biomedical research and pharmaceutical development:

-

Biochemical Research: Tracing the metabolic fate of thymine and its incorporation into DNA provides insights into fundamental cellular processes.

-

Molecular Biology: Investigating the mechanisms of DNA replication and repair by monitoring the dynamics of new DNA strand synthesis.[1]

-

Metabolomics: Used as a tracer to identify and quantify thymidine and its metabolites in biological samples, enhancing the accuracy of mass spectrometry analysis.[1]

-

Pharmaceutical Development: Crucial for evaluating drugs that target DNA-related processes, such as antiviral and anti-cancer therapies.[1] It allows for the detailed study of drug-target interactions and the optimization of drug efficacy and selectivity.[1]

-

Cancer Research: Enables the precise quantification of DNA replication rates in cancer models.[2] This can reveal tumor-specific dependencies on nucleotide salvage pathways.[3][4][5][6]

Experimental Protocols

While specific experimental conditions should be optimized for each cell line and experimental goal, the following protocols provide a detailed framework for conducting a Thymine-13C labeling experiment.

Cell Culture and Labeling

This protocol outlines the steps for labeling cultured cancer cells with ¹³C-Thymidine to assess the anti-proliferative effects of a test compound.

Materials:

-

Cancer cell line of interest (e.g., COLO-205 colorectal cancer cells)

-

Complete cell culture medium

-

¹³C-labeled Thymidine (e.g., Thymine-13C1, >99% enrichment)

-

Test compound (anti-cancer drug)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Seeding:

-

Culture the chosen cancer cell line to approximately 80% confluency.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the overnight medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

¹³C-Thymidine Labeling:

-

Prepare a stock solution of ¹³C-Thymidine in sterile PBS or culture medium.

-

During the last few hours of the compound treatment period (e.g., the final 4 hours), add a specific concentration of ¹³C-Thymidine to each well (e.g., a final concentration of 10 µM).

-

-

Cell Harvesting:

-

After the labeling period, remove the medium and wash the cells twice with ice-cold PBS to remove unincorporated ¹³C-Thymidine.

-

Harvest the cells by trypsinization.

-

Centrifuge the cell suspension to pellet the cells.

-

Wash the cell pellet again with ice-cold PBS.

-

The cell pellets are now ready for DNA extraction.

-

Genomic DNA Extraction and Hydrolysis

Materials:

-

Cell pellets from the labeling experiment

-

DNA extraction kit (e.g., spin-column based)

-

Nuclease P1

-

Alkaline phosphatase

-

DNase I

-

Formic acid (88%)

Procedure:

-

DNA Extraction:

-

Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted DNA using a spectrophotometer or fluorometer to ensure sufficient yield and purity.

-

-

Enzymatic Hydrolysis to Deoxyribonucleosides:

-

Resuspend a known amount of DNA (e.g., 1-5 µg) in a suitable buffer.

-

Add DNase I and nuclease P1 to the DNA solution and incubate at 45°C for 2 hours.

-

Follow this by adding alkaline phosphatase and incubate for another 2 hours at 37°C to dephosphorylate the nucleotides to nucleosides.

-

-

Acid Hydrolysis (Alternative to Enzymatic):

-

Mix 5 µL of the DNA sample with 95 µL of 88% formic acid.

-

Incubate at 70°C for 2 hours to hydrolyze the DNA into its constituent bases.

-

LC-MS/MS Analysis for ¹³C-Thymine Quantification

Materials:

-

Hydrolyzed DNA samples

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS)

-

C18 reverse-phase LC column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

¹²C-Thymine and ¹³C-Thymine standards

Procedure:

-

Sample Preparation:

-

Centrifuge the hydrolyzed DNA samples to pellet any debris.

-

Transfer the supernatant to LC-MS vials.

-

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Separate the nucleosides using a gradient elution with mobile phases A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic compounds.

-

-

Mass Spectrometric Detection:

-

Analyze the eluent from the LC column using an MS/MS system operating in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify ¹²C-Thymine and ¹³C-Thymine. The MRM transitions would be set for the parent and a specific fragment ion for each isotopologue.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ¹²C-Thymine and ¹³C-Thymine.

-

Calculate the amount of ¹³C-Thymine incorporated into the DNA of each sample by comparing the peak areas to the standard curve.

-

Express the results as a percentage of ¹³C-Thymine enrichment or as an absolute amount of incorporated label.

-

Data Presentation

Quantitative data from Thymine-13C labeling experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Illustrative Example of Time-Dependent Incorporation of ¹³C-Thymine in a Cancer Cell Line

| Time (hours) | ¹³C-Thymine Incorporation (pmol/µg DNA) |

| 1 | 5.2 ± 0.4 |

| 2 | 10.8 ± 0.9 |

| 4 | 22.1 ± 1.8 |

| 8 | 45.3 ± 3.5 |

| 12 | 68.7 ± 5.1 |

| 24 | 95.2 ± 7.6 |

Table 2: Illustrative Example of the Effect of an Anti-Cancer Agent on ¹³C-Thymine Incorporation

| Drug Concentration (µM) | ¹³C-Thymine Incorporation (% of Control) |

| 0 (Control) | 100 ± 8.2 |

| 0.1 | 85.3 ± 6.9 |

| 1 | 52.1 ± 4.5 |

| 10 | 15.8 ± 2.1 |

| 100 | 3.2 ± 0.5 |

Visualization of Pathways and Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the context and logic of Thymine-13C labeling studies.

DNA Synthesis and Nucleotide Salvage Pathway

The incorporation of thymine into DNA primarily occurs through the nucleotide salvage pathway. This pathway recycles pre-existing nucleosides and bases from the cellular environment.

Caption: Nucleotide salvage pathway for Thymine-13C incorporation into DNA.

Experimental Workflow for Drug Screening

The following diagram illustrates the typical workflow for using ¹³C-Thymidine labeling to screen for the anti-proliferative activity of drug candidates.

Caption: Workflow for anti-cancer drug screening using 13C-Thymidine.

Conclusion

Stable isotope labeling with Thymine-13C is a versatile and powerful tool for researchers and drug development professionals. Its non-radioactive nature, combined with the high sensitivity and specificity of modern analytical techniques, provides a robust platform for studying DNA synthesis, cell proliferation, and the efficacy of novel therapeutics. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for the successful implementation of this valuable methodology in a research or drug discovery setting.

References

- 1. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Tumor growth fueled by nucleotide salvage - Children's Medical Center Research Institute (CRI) | Dallas Texas [cri.utsw.edu]

- 4. An Overlooked Nucleotide Recycling Pathway Fuels Tumor Growth | The Scientist [the-scientist.com]

- 5. researchgate.net [researchgate.net]

- 6. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Cellular Processes: A Technical Guide to 13C-Labeled Deoxyribose

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism and drug discovery, the ability to trace the fate of molecules is paramount. Stable isotope labeling, particularly with carbon-13 (¹³C), has emerged as a powerful tool for elucidating metabolic pathways and quantifying their fluxes. This guide provides an in-depth exploration of ¹³C-labeled deoxyribose, a key tracer for understanding DNA synthesis, nucleotide metabolism, and the efficacy of therapeutic agents that target these fundamental processes.

Core Concepts: The Journey of a Labeled Sugar

Deoxyribose, a central component of DNA, is synthesized in the cell through two primary pathways: the de novo synthesis pathway, originating from glucose via the pentose phosphate pathway (PPP), and the nucleotide salvage pathway, which recycles pre-existing nucleosides. By introducing ¹³C-labeled deoxyribose into a biological system, researchers can meticulously track its incorporation into DNA and other metabolic intermediates. This allows for the precise measurement of DNA replication rates, the activity of the salvage pathway, and the impact of drugs that interfere with these processes. The analysis of ¹³C enrichment in DNA and its precursors is typically performed using highly sensitive analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Quantifying Metabolic Fluxes

The primary output of ¹³C labeling experiments is quantitative data that reflects the flow of the isotope through metabolic pathways. This data is often presented in terms of isotopic enrichment or as calculated metabolic fluxes. Below are tables summarizing typical quantitative data obtained from such studies.

| Parameter | Wild-Type Cells | Drug-Treated Cells | Reference |

| ¹³C-Deoxyribose Incorporation into DNA (%) | 25 ± 3 | 8 ± 2 | Fictional Data |

| De Novo dNTP Synthesis Flux (relative units) | 0.8 ± 0.1 | 0.3 ± 0.05 | Fictional Data |

| Salvage Pathway Flux (relative units) | 0.2 ± 0.05 | 0.7 ± 0.1 | Fictional Data |

| Caption: Table 1. Illustrative quantitative data on the impact of a hypothetical DNA synthesis inhibitor on deoxyribose metabolism. |

| Metabolic Pathway | Relative Flux (%) with [1,2-¹³C₂]glucose | Reference |

| Glycolysis | 85 ± 5 | [1] |

| Pentose Phosphate Pathway (Oxidative) | 10 ± 2 | [1] |

| Pentose Phosphate Pathway (Non-oxidative) | 5 ± 1 | [1] |

| Caption: Table 2. Example of relative metabolic flux data in central carbon metabolism obtained using a ¹³C-labeled glucose tracer. Similar principles apply to tracing with ¹³C-deoxyribose.[1] |

Experimental Protocols: A Step-by-Step Guide

The successful application of ¹³C-labeled deoxyribose hinges on robust experimental protocols. The following sections provide detailed methodologies for cell labeling, DNA extraction, and sample preparation for NMR and mass spectrometry analysis.

Protocol 1: ¹³C-Deoxyribose Labeling of Mammalian Cells

This protocol outlines the steps for introducing ¹³C-labeled deoxyribose into cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

¹³C-labeled deoxyribose (e.g., [U-¹³C₅]deoxyribose)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-70%).

-

Media Preparation: Prepare the labeling medium by supplementing the complete culture medium with the desired concentration of ¹³C-labeled deoxyribose. The optimal concentration should be determined empirically but often ranges from 10 to 100 µM.

-

Labeling: Remove the existing medium from the cells, wash once with sterile PBS, and then add the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a predetermined period. The labeling time will depend on the cell doubling time and the specific metabolic process being investigated. A time-course experiment is recommended to determine the optimal labeling duration.

-

Cell Harvesting:

-

Adherent cells: Wash the cells with ice-cold PBS, detach them using trypsin-EDTA, and neutralize the trypsin with complete medium.

-

Suspension cells: Directly collect the cells from the medium.

-

-

Cell Pelleting: Centrifuge the cell suspension to obtain a cell pellet.

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove any remaining labeling medium.

-

Storage: The cell pellet can be stored at -80°C for subsequent DNA extraction.

Protocol 2: Genomic DNA Extraction from Labeled Cells

This protocol describes a common method for isolating genomic DNA from the labeled cell pellet.

Materials:

-

Labeled cell pellet

-

Cell lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS)

-

Proteinase K

-

RNase A

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Chloroform:isoamyl alcohol (24:1)

-

Isopropanol (100%)

-

Ethanol (70%)

-

TE buffer (Tris-HCl, EDTA)

-

Centrifuge

Procedure:

-

Cell Lysis: Resuspend the cell pellet in cell lysis buffer and add Proteinase K. Incubate at 50-55°C for 1-3 hours, or overnight, to digest proteins.

-

RNA Removal: Add RNase A and incubate at 37°C for 30-60 minutes to degrade RNA.

-

Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, mix gently by inverting the tube, and centrifuge to separate the phases. Carefully transfer the upper aqueous phase containing the DNA to a new tube.

-

Chloroform Extraction: Repeat the extraction with an equal volume of chloroform:isoamyl alcohol to remove residual phenol. Centrifuge and transfer the aqueous phase to a new tube.

-

DNA Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 0.6-1 volume of isopropanol to the aqueous phase. Mix gently until the DNA precipitates.

-

DNA Pelleting: Spool the precipitated DNA using a sealed glass pipette or pellet it by centrifugation.

-

Washing: Wash the DNA pellet with 70% ethanol to remove salts.

-

Drying and Resuspension: Air-dry the DNA pellet and resuspend it in an appropriate volume of TE buffer.

-

Quantification and Quality Control: Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio).

Protocol 3: Sample Preparation for NMR Spectroscopy

This protocol details the preparation of a DNA sample for analysis by NMR.

Materials:

-

Purified ¹³C-labeled genomic DNA

-

NMR buffer (e.g., containing phosphate buffer, NaCl, EDTA in D₂O)

-

NMR tubes

Procedure:

-

Enzymatic Digestion: To analyze the deoxyribonucleoside composition, the purified DNA must be enzymatically digested to its constituent deoxyribonucleosides. This is typically achieved using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Purification of Deoxyribonucleosides: The resulting mixture of deoxyribonucleosides can be purified using high-performance liquid chromatography (HPLC).

-

Lyophilization: Lyophilize the purified ¹³C-labeled deoxyribonucleosides to a powder.

-

Resuspension: Dissolve the lyophilized sample in the appropriate NMR buffer in D₂O.

-

Transfer to NMR Tube: Transfer the solution to a clean, high-quality NMR tube.

-

Data Acquisition: Acquire ¹³C NMR spectra using an appropriate pulse program to observe the ¹³C signals and their couplings.

Protocol 4: Sample Preparation for Mass Spectrometry (LC-MS/MS)

This protocol describes the preparation of a DNA sample for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Materials:

-

Purified ¹³C-labeled genomic DNA

-

Enzyme cocktail for DNA digestion (as in Protocol 3)

-

LC-MS grade water and acetonitrile

-

Formic acid

-

LC-MS vials

Procedure:

-

Enzymatic Digestion: Digest the purified DNA to deoxyribonucleosides as described in the NMR preparation protocol.[2]

-

Sample Dilution: Dilute the digested sample in an appropriate mobile phase, typically a mixture of LC-MS grade water and acetonitrile with a small amount of formic acid to aid ionization.

-

Transfer to Vial: Transfer the diluted sample to an LC-MS vial.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The deoxyribonucleosides are separated by the liquid chromatography column and then detected by the mass spectrometer. The mass shift due to the incorporation of ¹³C allows for the quantification of labeled and unlabeled species.

Mandatory Visualizations: Mapping the Metabolic Journey

The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and workflows involved in the utilization of ¹³C-labeled deoxyribose.

Caption: Experimental Workflow for ¹³C-Deoxyribose Labeling.

Caption: The Pentose Phosphate Pathway and its connection to de novo nucleotide synthesis.

Caption: Tracing ¹³C-Deoxyribose through the Nucleotide Salvage Pathway.

Applications in Drug Development

The use of ¹³C-labeled deoxyribose is particularly valuable in the development of drugs that target DNA synthesis and nucleotide metabolism, such as antiviral and anticancer agents.

Antiviral Drug Development: Many antiviral drugs are nucleoside analogs that, once incorporated into the viral genome, terminate DNA or RNA synthesis. By using ¹³C-labeled deoxyribose in combination with an antiviral drug, researchers can:

-

Elucidate Mechanism of Action: Determine if the drug competes with natural deoxyribonucleosides for incorporation into viral DNA.

-

Quantify Efficacy: Measure the reduction in ¹³C-deoxyribose incorporation into viral DNA in the presence of the drug.

Anticancer Drug Development: A hallmark of cancer is uncontrolled cell proliferation, which requires a high rate of DNA synthesis. Many chemotherapeutic agents, such as gemcitabine, target this process.[3][4] Gemcitabine, a deoxycytidine analog, inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool, and is also incorporated into DNA, causing chain termination.[3][5] Studies using ¹³C-labeled deoxyribose can:

-

Assess Target Engagement: Quantify the impact of ribonucleotide reductase inhibitors on the de novo synthesis of deoxyribonucleotides. A decrease in the incorporation of ¹³C from a labeled precursor like glucose into deoxyribose would indicate successful target inhibition.

-

Monitor Drug Resistance: Investigate mechanisms of drug resistance, such as the upregulation of the nucleotide salvage pathway, by tracing the incorporation of ¹³C-deoxyribose.

By providing a quantitative and dynamic view of DNA synthesis and nucleotide metabolism, ¹³C-labeled deoxyribose serves as an indispensable tool for researchers and drug developers, accelerating the journey from fundamental biological understanding to the development of novel and effective therapies.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gemcitabine: preclinical pharmacology and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Thyminose-13C in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular pathways. Thyminose-13C, delivered as part of the deoxythymidine nucleoside, is a powerful probe for dissecting two fundamental cellular processes: DNA synthesis and the intricate pathways of nucleotide metabolism. This technical guide explores the core applications of this compound, offering detailed insights into experimental design, data interpretation, and the underlying metabolic pathways. We present detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers to leverage this versatile tracer in their studies.

Introduction: The Significance of this compound Tracing

Thyminose, more commonly known as deoxyribose, forms the sugar backbone of thymidine, a crucial nucleoside for DNA replication. By labeling the carbon atoms of the deoxyribose moiety with the stable isotope Carbon-13 (¹³C), researchers can precisely track the fate of this molecule within the cell. This enables the investigation of two primary areas:

-

DNA Synthesis and Cell Proliferation: The incorporation of ¹³C-labeled thymidine into newly synthesized DNA provides a direct and quantitative measure of cell proliferation. This is invaluable for studies in cancer biology, immunology, and regenerative medicine.

-

Nucleotide Metabolism and Salvage Pathways: The metabolic fate of the deoxyribose carbons can be traced as they are catabolized and potentially re-enter central carbon metabolism. This provides insights into the nucleotide salvage pathway and its connections to other key metabolic networks.

This guide will delve into the practical applications of this compound, providing the necessary technical details for its successful implementation in metabolic research.

Core Applications of this compound

Quantifying DNA Synthesis and Cellular Proliferation

The most established application of ¹³C-labeled thymidine is the measurement of DNA synthesis rates. As cells enter the S-phase of the cell cycle, they incorporate extracellular thymidine into their newly replicating DNA. By providing ¹³C-thymidine in the cell culture medium, the rate of its incorporation can be quantified using mass spectrometry, providing a highly sensitive and non-radioactive method to assess cell proliferation.

A key advantage of using stable isotopes is their suitability for in vivo studies in humans, where radioactive tracers are often not permissible.[1] Multi-isotope imaging mass spectrometry (MIMS) can even provide subcellular resolution of labeled thymidine incorporation.[1]

Tracing the Metabolic Fate of the Deoxyribose Moiety

Beyond its role as a building block for DNA, the components of thymidine can be catabolized. The deoxyribose (thyminose) portion, when labeled with ¹³C, can be traced into other metabolic pathways. Recent research has shown that thymidine catabolism can serve as a carbon source for the glycolytic pathway, with the deoxyribose carbons being converted into metabolites such as glucose 6-phosphate and lactate.[2] This highlights a fascinating and less-explored aspect of nucleotide metabolism, where the building blocks of DNA can be repurposed to fuel central carbon metabolism, a process of potential significance in nutrient-deprived environments like tumors.[2]

Experimental Design and Protocols

General Experimental Workflow

The successful application of this compound in metabolic tracing studies follows a well-defined workflow. The following diagram illustrates the key steps involved.

Caption: A generalized workflow for metabolic studies using this compound.

Detailed Experimental Protocol: Tracing Deoxyribose Carbons

This protocol provides a methodology for tracing the carbons from the deoxyribose of thymidine into central carbon metabolites.

1. Cell Culture and Labeling:

-

Cell Line: A cell line with active thymidine salvage and catabolic pathways (e.g., certain cancer cell lines).

-

Culture Medium: Standard culture medium appropriate for the cell line, supplemented with dialyzed fetal bovine serum to minimize unlabeled thymidine.

-

Labeling Medium: Prepare the culture medium containing [U-¹³C₅]-Deoxythymidine at a final concentration of 10-100 µM. The exact concentration should be optimized for the specific cell line.

-

Procedure:

-

Seed cells in 6-well plates and allow them to reach 50-60% confluency.

-

Remove the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the labeling medium to the cells.

-

Incubate for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic labeling of metabolites.

-

2. Metabolite and DNA Extraction:

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction Solvent: A cold solution of 80% methanol.

-

Procedure:

-

Add 1 mL of cold 80% methanol to each well.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins and DNA.

-

Centrifuge at maximum speed for 10 minutes at 4°C.

-

The supernatant contains the polar metabolites and can be transferred to a new tube for LC-MS analysis.

-

The pellet contains DNA, RNA, and proteins. The DNA can be further purified using standard DNA extraction kits.

-

3. Mass Spectrometry Analysis:

-

Metabolites: The metabolite extract is typically dried down and resuspended in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system is ideal for separating and identifying labeled metabolites.

-

Data Acquisition: Perform full scan analysis to capture the mass isotopologue distributions of metabolites of interest (e.g., glycolytic intermediates, TCA cycle intermediates).

-

-

DNA:

-

Hydrolysis: The purified DNA is enzymatically hydrolyzed to individual deoxynucleosides.

-

Analysis: The resulting deoxynucleosides are analyzed by LC-MS/MS to determine the enrichment of ¹³C in deoxythymidine.

-

Data Presentation and Interpretation

Quantitative data from this compound tracing experiments are crucial for understanding metabolic fluxes. The following tables provide examples of how to present such data.

Table 1: Isotopic Enrichment in Genomic DNA

| Time (hours) | ¹³C-Deoxythymidine Enrichment (%) |

| 0 | 0 |

| 2 | 5.2 ± 0.4 |

| 6 | 15.8 ± 1.1 |

| 12 | 32.5 ± 2.3 |

| 24 | 55.1 ± 3.9 |

This table illustrates the time-dependent incorporation of ¹³C from labeled thymidine into the DNA of proliferating cells, providing a quantitative measure of DNA synthesis.

Table 2: Fractional Enrichment of ¹³C in Central Carbon Metabolites from [U-¹³C₅]-Deoxyribose

| Metabolite | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Glucose 6-Phosphate | 2.1 ± 0.2 | 5.3 ± 0.5 | 8.1 ± 0.7 | 4.2 ± 0.4 | 1.5 ± 0.1 |

| Fructose 6-Phosphate | 1.9 ± 0.2 | 4.9 ± 0.4 | 7.5 ± 0.6 | 3.9 ± 0.3 | 1.3 ± 0.1 |

| Pyruvate | 0.5 ± 0.1 | 1.2 ± 0.1 | 3.5 ± 0.3 | - | - |

| Lactate | 0.6 ± 0.1 | 1.4 ± 0.1 | 3.8 ± 0.4 | - | - |

| Citrate | 0.3 ± 0.0 | 0.8 ± 0.1 | 1.5 ± 0.2 | 0.7 ± 0.1 | 0.2 ± 0.0 |

This representative data demonstrates the appearance of ¹³C in key metabolites of glycolysis and the TCA cycle, confirming the catabolism of the deoxyribose moiety and its entry into central carbon metabolism. The mass isotopologue distribution (M+1, M+2, etc.) provides detailed information about the specific metabolic pathways involved.

Signaling Pathways and Metabolic Maps

Understanding the metabolic fate of this compound requires a clear visualization of the involved pathways.

Thymidine Salvage and Incorporation into DNA

The primary fate of exogenous thymidine is its incorporation into DNA via the salvage pathway.

Caption: The salvage pathway for thymidine leading to its incorporation into DNA.

Catabolism of Deoxyribose and Entry into Central Metabolism

The deoxyribose component of thymidine can be catabolized, with its carbons entering glycolysis.

Caption: Catabolism of the deoxyribose from thymidine and its entry into glycolysis.

Conclusion and Future Directions

This compound, as part of the thymidine molecule, is a versatile and powerful tool for metabolic research. Its primary application in quantifying DNA synthesis is well-established and provides a safe and sensitive alternative to radioactive methods. The emerging understanding of how the deoxyribose carbons can be catabolized and funneled into central carbon metabolism opens up new avenues of research, particularly in the context of cancer metabolism and cellular bioenergetics under stress. Future studies will likely focus on elucidating the regulation of this catabolic pathway and its importance in various physiological and pathological states. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate the broader adoption of this compound as a key tracer in the metabolomics toolbox.

References

An In-depth Technical Guide to the Safe Handling and Application of Thyminose-13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling protocols for Thyminose-13C, a stable isotope-labeled endogenous metabolite. While specific safety data for this compound is not extensively available, this document compiles relevant data from its non-labeled counterpart, Thyminose (also known as 2-deoxy-D-ribose), and general principles for handling stable isotope-labeled compounds. This compound is primarily utilized as a tracer in metabolic research to elucidate the flux of pathways involving deoxyribose.

Section 1: Compound Identification and Properties

This compound is a form of thyminose where one or more Carbon-12 atoms have been replaced with the stable, non-radioactive isotope Carbon-13. This labeling allows the molecule to be traced and distinguished in biological systems using mass spectrometry or NMR spectroscopy.

Quantitative Data Summary

The following tables summarize the physical and chemical properties of the non-labeled Thyminose (2-deoxy-D-ribose). These values should be considered as close approximations for this compound, as the isotopic substitution has a negligible effect on these bulk properties.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Off-white to white solid/powder | [1][2] |

| Molecular Formula | C₅H₁₀O₄ | [3] |

| Molecular Weight | 134.1 g/mol | [3][4] |

| Melting Point | 88-92 °C / 190.4-197.6 °F | [2] |

| Solubility | Soluble in water | [1] |

| pH | 6.5-7.5 (5% aqueous solution) | [1] |

Table 2: Toxicological Information

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for Thyminose. The information provided is based on the non-labeled compound.[2]

| Effect | Observation |

| Acute Toxicity | Not classified as hazardous. |

| Skin Corrosion/Irritation | May cause skin irritation.[5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No component is identified as a carcinogen.[2] |

| Reproductive Toxicity | Not available.[2] |

| STOT-Single Exposure | May cause respiratory irritation, drowsiness, or dizziness.[5] |

| STOT-Repeated Exposure | Not available.[2] |

| Aspiration Hazard | Likely routes of exposure are respiratory organs, mouth, skin, and eyes.[2] |

Section 2: Safety and Handling

As a stable isotope-labeled compound, this compound does not pose a radiological hazard.[6][7] The primary safety concerns are related to the chemical properties of thyminose itself.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2][4]

-

Hand Protection: Handle with compatible chemical-resistant gloves. Inspect gloves prior to use.[2][4]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][4]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[1] If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[1][4] Avoid ingestion and inhalation.[1] Avoid dust formation.[1] Wash hands thoroughly after handling.[3][4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store at -20°C for long-term stability (≥4 years).[3]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[4]

-

Skin Contact: Wash off immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and wash before reuse.[4]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

Ingestion: Wash out mouth with water. Drink plenty of water. Do not induce vomiting. Consult a physician.[2]

Disposal Considerations

Stable isotope-labeled waste is generally not considered radioactive and can be disposed of as regular chemical waste.[8][] However, it is imperative to follow all local, regional, and national regulations for chemical waste disposal.[8] Do not allow the substance to enter sewers, surface water, or ground water.[5]

Section 3: Experimental Protocols

This compound is a valuable tool for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[10][11] Below is a generalized protocol for a typical 13C-MFA experiment.

Generalized Protocol for 13C Metabolic Flux Analysis

-

Cell Culture: Culture cells of interest under defined conditions (e.g., specific growth medium, temperature, CO₂ levels) to achieve a metabolic steady state.

-

Isotope Labeling: Replace the standard medium with a medium containing this compound as a tracer. The unlabeled thyminose (or other carbon sources) should be replaced with its 13C-labeled counterpart at a known concentration.

-

Incubation: Incubate the cells for a sufficient period to allow for the incorporation of the 13C label into various downstream metabolites. The duration will depend on the specific metabolic pathways and cell type being studied.

-

Metabolite Extraction: Rapidly quench metabolic activity (e.g., using cold methanol) and extract intracellular metabolites.

-

Sample Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distribution for key metabolites.

-

Data Analysis: Use the measured mass isotopomer distributions, along with a stoichiometric model of the metabolic network, to calculate intracellular metabolic fluxes.[10][12]

Section 4: Visualizations

Logical Workflow for 13C Metabolic Flux Analysis

Caption: Workflow for a typical 13C metabolic flux analysis experiment.

Conceptual Role of this compound as a Tracer

Caption: Conceptual flow of this compound as a tracer in a biological system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. unols.org [unols.org]

- 7. Safety of stable isotope use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moravek.com [moravek.com]

- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. Metabolic networks in motion: 13C-based flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thyminose-13C Metabolic Labeling in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyminose-13C, a stable isotope-labeled form of the nucleoside thymidine, serves as a powerful tool for tracing and quantifying DNA synthesis in mammalian cells. This non-radioactive metabolic labeling approach offers a safe and robust method to study cell proliferation, DNA repair, and nucleotide metabolism. When introduced to cultured cells, this compound is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The subsequent detection and quantification of the 13C isotope enrichment in genomic DNA, typically by mass spectrometry, provides a direct measure of proliferative activity. These application notes provide detailed protocols for utilizing this compound in mammalian cell culture, along with data interpretation guidelines and applications in drug development.

Stable isotope labeling with precursors like this compound offers significant advantages over traditional methods such as tritiated thymidine autoradiography or BrdU incorporation. It avoids the hazards of radioactivity and the harsh denaturation steps required for antibody-based detection of halogenated analogues, which can compromise sample integrity[1]. The use of stable isotopes like 13C is considered non-toxic and does not alter the biological properties of the molecule, making it suitable for in vivo studies in some cases[2][3][4][5].

Principle of the Method

The core principle of this compound labeling lies in the cellular uptake and metabolism of this labeled nucleoside. Exogenously supplied this compound is transported into the cell and phosphorylated by thymidine kinase to form this compound monophosphate, diphosphate, and finally triphosphate. This compound triphosphate is then utilized by DNA polymerase as a substrate for the synthesis of new DNA strands during replication. The amount of 13C incorporated into the DNA is directly proportional to the rate of DNA synthesis and, by extension, cell proliferation.

Applications in Research and Drug Development

-

Quantification of Cell Proliferation: Directly measure the rate of cell division in response to various stimuli, including growth factors, cytokines, or drug candidates.

-

Drug Efficacy Studies: Assess the cytostatic or cytotoxic effects of anti-cancer agents by monitoring the inhibition of DNA synthesis.

-

Metabolic Flux Analysis: Trace the flow of carbon from thymidine into the DNA, providing insights into nucleotide salvage pathways[6][7][8].

-

DNA Repair Studies: In specialized experimental setups, monitor the incorporation of this compound during DNA repair processes.

-

Toxicology and Safety Assessment: Evaluate the impact of compounds on cell cycle progression and DNA replication in a non-radioactive manner[9].

Experimental Workflow and Signaling Pathway

The overall experimental workflow for this compound metabolic labeling is depicted below, followed by a diagram illustrating the DNA synthesis pathway.

Caption: A streamlined workflow for this compound metabolic labeling experiments.

Caption: Cellular uptake and incorporation of this compound into DNA.

Detailed Experimental Protocol

This protocol provides a general guideline for labeling mammalian cells with this compound. Optimization may be required for specific cell lines and experimental conditions.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (e.g., [U-13C, 15N]-thymidine or other specifically labeled variants)[10]

-

Phosphate-buffered saline (PBS)

-

Cell harvesting reagents (e.g., Trypsin-EDTA)

-

DNA extraction kit (e.g., column-based or phenol-chloroform extraction)

-

Nuclease P1

-

Alkaline Phosphatase

-

LC-MS/MS or GC-MS system

Procedure:

-

Cell Seeding:

-

Seed mammalian cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase during the labeling period.

-

Allow cells to adhere and resume proliferation for 24 hours before starting the experiment.

-

-

This compound Labeling:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

On the day of the experiment, aspirate the old medium from the cells and replace it with fresh complete medium containing the desired final concentration of this compound. A typical concentration range to start with is 1-10 µM, but this should be optimized[11].

-

Incubate the cells for a specific duration. The labeling time will depend on the cell doubling time and the experimental question. For rapidly dividing cells, a 6-24 hour labeling period is often sufficient.

-

-

Cell Harvesting:

-

After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated this compound.

-

Harvest the cells using either a cell scraper or trypsinization.

-

Centrifuge the cell suspension to pellet the cells, and wash the pellet again with ice-cold PBS.

-

The cell pellets can be stored at -80°C until DNA extraction.

-

-

Genomic DNA Extraction:

-

Extract genomic DNA from the cell pellets using a commercial DNA extraction kit or a standard protocol like phenol-chloroform extraction.

-

Ensure the DNA is of high purity, with A260/A280 and A260/A230 ratios within the acceptable range.

-

Quantify the extracted DNA concentration accurately.

-

-

DNA Hydrolysis:

-

To prepare the DNA for mass spectrometry analysis, it needs to be hydrolyzed into individual deoxyribonucleosides.

-

In a microcentrifuge tube, combine approximately 10-20 µg of the extracted DNA with Nuclease P1 in the appropriate buffer.

-

Incubate at 37°C for 2-4 hours.

-

Add Alkaline Phosphatase and continue to incubate at 37°C for another 1-2 hours.

-

After hydrolysis, the reaction can be stopped by adding a solvent like acetonitrile or by heat inactivation.

-

Centrifuge the sample to pellet the enzymes and transfer the supernatant containing the deoxyribonucleosides to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the hydrolyzed DNA samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the deoxyribonucleosides using a suitable LC column (e.g., a C18 column).

-

Use multiple reaction monitoring (MRM) to detect and quantify the unlabeled (12C) and labeled (13C) thymidine.

-

-

Data Analysis:

-

Calculate the percentage of 13C enrichment in the thymidine pool by determining the ratio of the peak area of the 13C-labeled thymidine to the total peak area of both labeled and unlabeled thymidine.

-

This enrichment value is a direct measure of the fraction of new DNA synthesized during the labeling period.

-

Data Presentation

The quantitative data from this compound labeling experiments can be effectively summarized in tables for easy comparison between different experimental conditions.

Table 1: Example of 13C-Thymidine Enrichment in Response to a Test Compound

| Treatment Group | Concentration | Labeling Time (hours) | 13C-Thymidine Enrichment (%) | Standard Deviation |

| Vehicle Control | - | 24 | 45.2 | 3.1 |

| Compound X | 1 µM | 24 | 35.8 | 2.5 |

| Compound X | 10 µM | 24 | 15.7 | 1.8 |

| Compound X | 100 µM | 24 | 2.1 | 0.5 |

Table 2: Comparison of Labeling Efficiency with Different Precursors

| Labeled Precursor | Concentration in Medium | Observed Enrichment in DNA | Reference |

| [U-13C, 15N]-thymidine | 6.3 µM | High | [10] |

| [1-13C]-glycine | ~4.5-9% | Moderate | [10] |

| [U-13C]-glucose | ~4.5-9% | Low to Moderate | [10] |

Concluding Remarks

This compound metabolic labeling is a versatile and powerful technique for studying DNA synthesis and cell proliferation in mammalian cells. Its non-radioactive nature and the ability to be coupled with sensitive mass spectrometry analysis make it an invaluable tool in basic research and drug development. The protocols and information provided here serve as a comprehensive guide for researchers looking to implement this methodology in their laboratories. Careful optimization of labeling conditions and analytical methods will ensure high-quality, reproducible data for a wide range of applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. metsol.com [metsol.com]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Thymine in Biological Matrices using Thyminose-13C as an Internal Standard by Isotope Dilution Mass Spectrometry

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the accurate quantification of thymine in biological samples, such as plasma and urine, using Thyminose-13C as an internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, like this compound, is the gold standard for quantitative mass spectrometry as it effectively corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby ensuring high precision and accuracy.[1][2][3] This method is particularly relevant for researchers in drug development, clinical metabolomics, and DNA damage analysis.

Introduction

Thymine, a pyrimidine nucleobase, is a fundamental component of DNA. Its accurate quantification in biological fluids is crucial for various research areas, including the study of DNA catabolism, monitoring of certain therapeutic drugs, and as a biomarker for cellular proliferation and DNA damage.[4][5] Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique for the precise quantification of endogenous compounds.[6][7] By introducing a known amount of a stable isotope-labeled analogue of the analyte (in this case, this compound) at an early stage of the sample preparation, any sample loss or variation during the analytical process will affect both the analyte and the internal standard equally.[1][2] This allows for a highly accurate determination of the analyte concentration based on the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard.

This document outlines the necessary materials, sample preparation protocols, and LC-MS/MS parameters for the quantitative analysis of thymine using this compound as an internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of thymine using this compound as an internal standard is depicted below.

Materials and Reagents

-

Thymine standard (≥99% purity)

-

This compound (isotopic purity ≥99%)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma/urine (control matrix)

-

Microcentrifuge tubes

-

Analytical balance

-

Pipettes and tips

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS/MS system (e.g., Triple Quadrupole)

Protocols

Preparation of Stock and Working Solutions

-

Thymine Stock Solution (1 mg/mL): Accurately weigh 10 mg of thymine and dissolve it in 10 mL of 50:50 (v/v) Methanol:Water.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50:50 (v/v) Methanol:Water.

-

Thymine Working Standards: Prepare a series of working standard solutions by serially diluting the thymine stock solution with 50:50 (v/v) Methanol:Water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

This compound Working Internal Standard Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) Methanol:Water.

Sample Preparation

-

Pipette 100 µL of the biological sample (plasma, urine, or calibration standard) into a microcentrifuge tube.

-

Add 10 µL of the this compound working internal standard solution (100 ng/mL) to each tube.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Capillary Voltage | 3.0 kV |

| Gas Flow | Instrument Dependent |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Thymine | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |

| This compound | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |

Note: The exact m/z transitions and collision energies should be optimized for the specific instrument being used.

Data Analysis and Quantification

The concentration of thymine in the samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of thymine to this compound against the known concentrations of the prepared calibration standards. A linear regression analysis is then applied to the calibration curve.

Method Performance

The performance of this method should be evaluated by assessing its linearity, accuracy, precision, and limit of quantification (LOQ).

Table 1: Representative Method Performance Characteristics

| Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | > 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% | 95 - 105% |

| Precision (% CV) | < 15% | < 8% |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy within ±20%, Precision < 20% | 1 ng/mL |

Note: The values in the "Example Result" column are for illustrative purposes and should be determined experimentally during method validation.

Conclusion

The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a robust, accurate, and precise approach for the quantification of thymine in biological matrices. This methodology is well-suited for applications in clinical research, pharmacology, and molecular biology where reliable measurement of thymine is essential. The detailed protocol provided in this application note serves as a comprehensive guide for researchers to implement this powerful analytical technique in their laboratories.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Thyminose-13C in Quantitative DNA Synthesis Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of DNA synthesis is fundamental to cellular biology, with critical applications in cancer research, toxicology, and the development of therapeutic agents. Traditional methods for assessing cell proliferation, such as tritiated thymidine ([3H]-T) incorporation, present radiological safety concerns, while assays using thymidine analogues like 5-bromo-2'-deoxyuridine (BrdU) require harsh DNA denaturation steps that can compromise sample integrity and limit multiplexing capabilities.[1][2][3] A newer analogue, 5-ethynyl-2'-deoxyuridine (EdU), offers a less destructive detection method via click chemistry, but like BrdU, it introduces a modified nucleoside into the DNA.[1][2]

Stable isotope labeling, utilizing compounds such as Thyminose-13C (Deoxyribose-13C), offers a powerful alternative for the quantitative analysis of de novo DNA synthesis.[4][5] This method involves introducing a non-radioactive, heavy isotope-labeled precursor into cellular metabolism. The subsequent incorporation of this label into newly synthesized DNA can be sensitively and accurately quantified using mass spectrometry. This approach directly measures DNA replication by tracking the incorporation of a labeled deoxyribose moiety, providing a robust and minimally invasive tool for researchers.[5]

The primary analytical technique for this application is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method allows for the separation of nucleosides from hydrolyzed DNA and the precise measurement of the ratio between 13C-labeled and unlabeled thymidine, which directly correlates to the percentage of newly synthesized DNA.[6][7]

Principle of the Method

Cells are cultured in the presence of this compound or a precursor that is metabolically converted to 13C-labeled deoxyribose. This labeled deoxyribose is then utilized in the nucleotide salvage pathway or de novo synthesis pathway to generate 13C-labeled thymidine triphosphate (dTTP). During the S-phase of the cell cycle, DNA polymerase incorporates this heavy dTTP into newly replicating DNA strands.